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molecular formula C9H13NO3 B1322293 ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 30431-99-3

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No. B1322293
M. Wt: 183.2 g/mol
InChI Key: KYBMUZAFAFBJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150577B2

Procedure details

To a suspension of NaH (22.11 g, 552.1 mmol) in DMF (350 mL) is added ethyl cyanoacetate (23.5 mL, 195 mmol) at 0° C. over 25 min. The reaction mixture is warmed to room temperature for 2 h and it is cooled down to 0° C. again. A solution of 1-chloro-2-(2-chloroethoxy)ethane (31.1 mL, 265.4 mmol) in DMF (50 mL) is added and the reaction mixture is warmed to room temperature for 1 h. Then the reaction mixture is heated at 90° C. for 16 h before the reaction is quenched with ice cold water (180 mL). The mixture is extracted with EtOAc (2×200 mL) and the organic layers are combined, dried (Na2SO4) and concentrated. The crude compound is purified by fractional distillation under high vacuum to afford the title compound (10 g, 25%) as a colorless oil.
Name
Quantity
22.11 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Quantity
31.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4].Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl>CN(C=O)C>[C:3]([C:5]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
22.11 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
31.1 mL
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is cooled down to 0° C. again
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed to room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is heated at 90° C. for 16 h before the reaction
Duration
16 h
CUSTOM
Type
CUSTOM
Details
is quenched with ice cold water (180 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude compound is purified by fractional distillation under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCOCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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